molecular formula C12H18O2 B7977097 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol

Cat. No.: B7977097
M. Wt: 194.27 g/mol
InChI Key: HSXNEJLRZZCAAD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol is an organic compound characterized by a phenyl ring substituted with two methyl groups and a methoxy group, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol typically involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethyl-4-methoxybenzene reacts with propanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for methoxy group substitution.

Major Products:

    Oxidation: Formation of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanone.

    Reduction: Formation of 1-(3,5-Dimethyl-4-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1,4-Dimethylbenzene: Shares the dimethyl substitution pattern but lacks the methoxy and propanol groups.

Uniqueness: 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol is unique due to the combination of its methoxy, dimethyl, and propanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogues.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-11(13)10-6-8(2)12(14-4)9(3)7-10/h6-7,11,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNEJLRZZCAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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